molecular formula C45H48N8O6 B611420 TOP1210 CAS No. 1628439-59-7

TOP1210

Cat. No.: B611420
CAS No.: 1628439-59-7
M. Wt: 796.93
InChI Key: MMBUUNLZGRAVKE-UHFFFAOYSA-N
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Description

TOP1210 is a narrow-spectrum kinase inhibitor (NSKI) developed for the treatment of inflammatory bowel diseases (IBD), particularly ulcerative colitis (UC). It targets multiple kinases, including p38α, Src family kinases (SFK), and Syk, which are critical mediators of proinflammatory signaling in innate immunity, adaptive immunity, and epithelial cells . Unlike selective kinase inhibitors (SKIs), which target a single kinase, this compound achieves broad anti-inflammatory effects by simultaneously inhibiting these key pathways. Preclinical studies demonstrate its ability to suppress cytokines such as IL-8, TNF-α, IL-6, and IL-1β in cellular models and UC patient tissues with nanomolar potency, making it a promising therapeutic candidate .

Properties

CAS No.

1628439-59-7

Molecular Formula

C45H48N8O6

Molecular Weight

796.93

IUPAC Name

3-((4-((4-(3-(3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)ureido)naphthalen-1-yl)oxy)pyrimidin-2-yl)amino)-5-ethynyl-N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)benzamide

InChI

InChI=1S/C45H48N8O6/c1-7-31-26-32(42(54)46-20-21-57-24-25-58-23-22-56-6)28-33(27-31)48-43-47-19-18-41(51-43)59-38-17-16-37(35-10-8-9-11-36(35)38)49-44(55)50-40-29-39(45(3,4)5)52-53(40)34-14-12-30(2)13-15-34/h1,8-19,26-29H,20-25H2,2-6H3,(H,46,54)(H,47,48,51)(H2,49,50,55)

InChI Key

MMBUUNLZGRAVKE-UHFFFAOYSA-N

SMILES

O=C(NCCOCCOCCOC)C1=CC(C#C)=CC(NC2=NC=CC(OC3=C4C=CC=CC4=C(NC(NC5=CC(C(C)(C)C)=NN5C6=CC=C(C)C=C6)=O)C=C3)=N2)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TOP1210;  TOP-1210;  TOP 1210; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

TOP1210’s multi-kinase inhibition profile contrasts sharply with selective inhibitors like BIRB-796 (p38α inhibitor), dasatinib (SFK inhibitor), and BAY-61-3606 (Syk inhibitor). Below is a detailed comparison:

Kinase Inhibition and Cellular Efficacy

Parameter This compound BIRB-796 Dasatinib BAY-61-3606
Target Kinases p38α, SFK, Syk p38α SFK Syk
IL-8 Inhibition (IC₅₀) 1.8–2.2 nM (HT29 cells) 33% max inhibition at 1 µg/mL 22% max inhibition at 1 µg/mL 17% max inhibition at 1 µg/mL
TNF-α Inhibition (IC₅₀) 2.2 nM (macrophages) <50% inhibition at 1 µg/mL 36–60% inhibition at 0.1–10 µg/mL N/A
IFN-γ Inhibition (IC₅₀) 2.1 nM (T cells) Weak/no effect 2.5 nM Weak/no effect
IL-2 Inhibition (IC₅₀) 3.3 nM (T cells) Weak/no effect 15x weaker than this compound Weak/no effect
  • Key Findings: this compound achieves nanomolar IC₅₀ values across innate, adaptive, and epithelial cell models, while SKIs require higher concentrations (>1 µg/mL) for partial effects . In UC biopsies, 1 µg/mL this compound suppressed IL-1β, IL-6, and IL-8 by 80–90%, comparable to a triple combination of SKIs (BIRB-796 + dasatinib + BAY-61-3606) .

Mechanistic Advantages

  • Multi-Kinase Synergy: Simultaneous inhibition of p38α, SFK, and Syk by this compound disrupts redundant signaling pathways, overcoming limitations of single-target SKIs. For example: BIRB-796 (p38α-selective) failed to suppress IL-8 in epithelial cells due to compensatory Syk/SFK activity . Dasatinib (SFK-selective) showed cytokine-dependent efficacy but was ineffective against IL-8 in monocytes .
  • Epithelial Barrier Protection : this compound potently inhibits IL-8 in UC myofibroblasts (IC₅₀: 2.1 ng/mL), whereas SKIs required 10–100x higher doses for similar effects .

Clinical Relevance

  • UC Tissue Models : In IL-1β-stimulated HT29 cells, this compound reduced IL-8 by >90%, while BIRB-796 and dasatinib achieved only 33% and 22% inhibition, respectively .
  • Combination Therapy : SKI combinations improved efficacy (e.g., 50% IL-8 inhibition at 100 ng/mL BIRB-796 + dasatinib), but this compound alone matched this effect at lower doses .

Research Implications

This compound’s broad kinase inhibition addresses the multifactorial nature of UC, where single-cytokine therapies (e.g., anti-TNF agents) often fail due to pathway redundancy . Preclinical data suggest that its multi-target approach could reduce clinical dosing frequency and toxicity risks compared to SKI combinations. However, further studies are needed to validate long-term safety and efficacy in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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